molecular formula C5H12ClNO3 B8099637 (S)-Methyl 3-hydroxy-2-(methylamino)propanoate hydrochloride

(S)-Methyl 3-hydroxy-2-(methylamino)propanoate hydrochloride

Cat. No.: B8099637
M. Wt: 169.61 g/mol
InChI Key: ZMOSKMOHEOBOGS-UHFFFAOYSA-N
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Description

(S)-Methyl 3-hydroxy-2-(methylamino)propanoate hydrochloride is a chemical compound with the molecular formula C5H12ClNO3. It is a derivative of serine, an amino acid, and is often referred to as N-methylserine hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-hydroxy-2-(methylamino)propanoate hydrochloride typically involves the methylation of serine. One common method involves the reaction of serine with methylamine under controlled conditions to form the desired product. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-hydroxy-2-(methylamino)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.

Scientific Research Applications

(S)-Methyl 3-hydroxy-2-(methylamino)propanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-hydroxy-2-(methylamino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of serine, it can participate in various biochemical reactions, including transamination and decarboxylation. These reactions are catalyzed by enzymes such as aminotransferases and decarboxylases, which facilitate the conversion of the compound into other biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

    N-methylserine: A closely related compound with similar chemical properties.

    3-hydroxy-2-(methylamino)propanoic acid: Another derivative of serine with comparable reactivity.

    Methyl 3-hydroxy-2-(methylamino)propanoate: The non-hydrochloride form of the compound.

Uniqueness

(S)-Methyl 3-hydroxy-2-(methylamino)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyl and amino functional groups.

Properties

IUPAC Name

methyl 3-hydroxy-2-(methylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-6-4(3-7)5(8)9-2;/h4,6-7H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOSKMOHEOBOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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